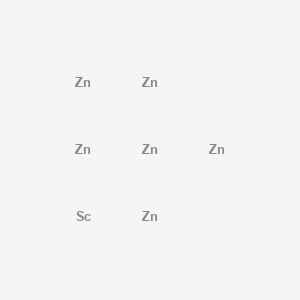
Scandium--zinc (1/6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium–zinc (1/6) is a compound formed by the combination of scandium and zinc in a specific stoichiometric ratio Scandium is a rare earth element known for its unique properties, while zinc is a transition metal widely used in various applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of scandium–zinc (1/6) involves several synthetic routes. One common method is the direct mixing of scandium and zinc in their elemental forms. This process typically requires high temperatures to facilitate the reaction between the two metals. Another method involves the reduction of scandium oxide with zinc in a molten salt medium. This method provides better control over the reaction conditions and yields a purer product.
Industrial Production Methods: Industrial production of scandium–zinc (1/6) often involves the use of hydrometallurgical and pyrometallurgical techniques. These methods include ore pre-treatment, leaching, solvent extraction, precipitation, and calcination. The choice of method depends on the availability of raw materials and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Scandium–zinc (1/6) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both scandium and zinc.
Common Reagents and Conditions: Common reagents used in the reactions of scandium–zinc (1/6) include acids, bases, and other metal salts. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions. For example, oxidation reactions may require elevated temperatures and the presence of an oxidizing agent .
Major Products Formed: The major products formed from the reactions of scandium–zinc (1/6) depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce oxides of scandium and zinc, while reduction reactions may yield elemental scandium and zinc .
Scientific Research Applications
Scandium–zinc (1/6) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology, it has potential applications in the development of new biomaterials and drug delivery systems. In medicine, scandium–zinc (1/6) is being explored for its potential use in imaging and diagnostic techniques. In industry, it is used in the production of high-strength alloys and other advanced materials .
Mechanism of Action
The mechanism of action of scandium–zinc (1/6) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the activation of reactants and the formation of intermediate species. In biological systems, scandium–zinc (1/6) may interact with cellular components, influencing processes such as protein synthesis and cell division. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Scandium–zinc (1/6) can be compared with other similar compounds, such as scandium–aluminum and scandium–magnesium alloys. These compounds share some properties with scandium–zinc (1/6), such as high strength and corrosion resistance. scandium–zinc (1/6) is unique in its specific combination of scandium and zinc, which imparts distinct electronic and catalytic properties. Other similar compounds include scandium–yttrium and scandium–titanium alloys, which also exhibit unique characteristics due to the presence of different elements .
Properties
CAS No. |
676605-79-1 |
|---|---|
Molecular Formula |
ScZn6 |
Molecular Weight |
437.2 g/mol |
IUPAC Name |
scandium;zinc |
InChI |
InChI=1S/Sc.6Zn |
InChI Key |
XQHFYYLMNCPIHT-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



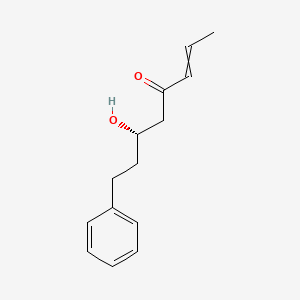

![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
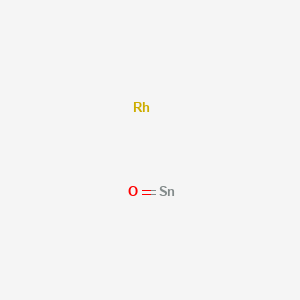
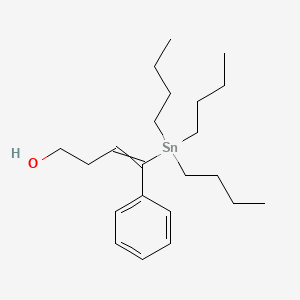
![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)

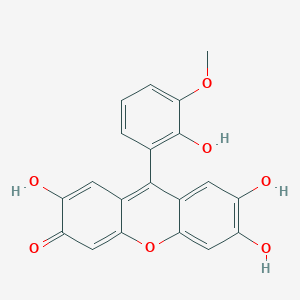
![N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide](/img/structure/B12539629.png)

![4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate](/img/structure/B12539633.png)


